Furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate
Overview
Description
Furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science . The compound’s structure consists of a benzothiophene core with a chloro substituent at the 3-position and a 2-furylmethyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and 2-furylmethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Hydrolysis: Formation of carboxylic acid and 2-furylmethanol.
Scientific Research Applications
Furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the biological activity of benzothiophene derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Benzo[b]thiophene-diaryl urea derivatives: These compounds have shown potential anticancer activity and share the benzothiophene core.
Uniqueness
Furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the 2-furylmethyl group also adds to its distinct properties compared to other benzothiophene derivatives .
Properties
IUPAC Name |
furan-2-ylmethyl 3-chloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3S/c15-12-10-5-1-2-6-11(10)19-13(12)14(16)18-8-9-4-3-7-17-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANXHHDDJOADFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OCC3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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